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This guide provides a detailed comparison of the efficacy of two investigational neuropeptide Y

(NPY) Y5 receptor antagonists, MK-0557 and Velneperit (S-2367), which were developed for

the treatment of obesity. Both compounds showed initial promise by targeting a key pathway in

appetite regulation but were ultimately discontinued after Phase II clinical trials due to modest

weight loss effects. This document summarizes the available clinical trial data, outlines the

experimental methodologies, and visualizes the underlying signaling pathway to offer insights

for future research and development in metabolic diseases.

Mechanism of Action: Targeting the Neuropeptide Y
Y5 Receptor
Both MK-0557 and Velneperit are small molecule antagonists of the neuropeptide Y receptor

Y5 (NPY5R). NPY is a potent orexigenic peptide in the central nervous system, meaning it

stimulates appetite and food intake. The NPY5R is a G-protein coupled receptor (GPCR) that,

upon activation by NPY, modulates downstream signaling pathways to promote feeding

behavior. By blocking this receptor, MK-0557 and Velneperit were designed to reduce food

intake and consequently lead to weight loss.

NPY Y5 Receptor Signaling Pathway
The NPY Y5 receptor is coupled to an inhibitory G-protein (Gi). Upon NPY binding, the Gi

protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP)
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levels. Reduced cAMP levels can impact various cellular processes, including the activity of

protein kinase A (PKA). Additionally, NPY5R activation has been shown to stimulate the

extracellular signal-regulated kinase (ERK) pathway and the RhoA pathway, which are involved

in cell growth, proliferation, and motility.
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NPY Y5 Receptor Signaling Pathway.
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The following tables summarize the quantitative data from key Phase II clinical trials for MK-
0557 and Velneperit.

Table 1: MK-0557 Clinical Trial Efficacy Data
Parameter

Study 1: 52-Week Weight
Loss Trial

Study 2: 52-Week Weight
Regain Trial after VLCD

Participants
1661 overweight and obese

adults

502 patients with a BMI of 30

to 43 kg/m ² (359 randomized)

Dosage 1 mg/day MK-0557 or placebo 1 mg/day MK-0557 or placebo

Treatment Duration 52 weeks
52 weeks (following a 6-week

VLCD)

Primary Endpoint Change in body weight
Change in body weight from

post-VLCD baseline

Mean Weight Change (Drug)
~1.1 kg greater loss than

placebo
+1.5 kg (0.5, 2.4) 95% CI

Mean Weight Change

(Placebo)
- +3.1 kg (2.1, 4.0) 95% CI

Placebo-Subtracted Difference ~1.1 kg -1.6 kg (p=0.014)

Key Finding

Statistically significant but not

clinically meaningful weight

loss.[1]

Statistically significant but

small effect on mitigating

weight regain.[2][3]

Table 2: Velneperit (S-2367) Clinical Trial Efficacy Data
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Parameter
Reduced Calorie
Diet (RCD) Study

Low Calorie Diet
(LCD) Study

Phase 2a Trial

Participants

656 obese subjects

(part of a 1,566 total

population across two

studies)

Part of a 1,566 total

population across two

studies

342 participants with

obesity

Dosage

800mg or 1600mg

once-daily Velneperit

or placebo

1600mg once-daily

Velneperit or placebo

400mg or 1600mg per

day Velneperit or

placebo

Treatment Duration
54 weeks (following a

6-week run-in)
60 weeks Not specified

Primary Endpoint
Change in body

weight

Change in body

weight

Change in body

weight

Mean Weight Change

(Drug)
-3.8 kg (800mg group)

-7.1 kg

(placebo/velneperit

group)

-5.3 kg (highest dose)

Mean Weight Change

(Placebo)
-0.8 kg

-4.3 kg

(placebo/placebo

group)

-2.5 kg

Placebo-Subtracted

Difference
-3.0 kg (p<0.0001) -2.8 kg -2.8 kg

% Responders (≥5%

Weight Loss)

35% (800mg) vs. 12%

(placebo)

52%

(placebo/velneperit)

vs. 35%

(placebo/placebo)

Not specified

Key Finding
Statistically significant

weight loss.[4]

Statistically significant

weight loss

maintenance.[4]

Dose-dependent

efficacy observed.[5]
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While full, unabridged clinical trial protocols are not publicly available, the following sections

describe the methodologies for the key clinical trials based on published data and press

releases.

MK-0557 Weight Regain Study (Erondu et al., 2007)
Objective: To assess the efficacy of MK-0557 in preventing weight regain after significant

weight loss induced by a very-low-calorie diet (VLCD).

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

Participants: 502 individuals aged 18 to 65 with a Body Mass Index (BMI) between 30 and

43 kg/m ².[2]

Procedure:

VLCD Phase (6 weeks): All participants were placed on an 800 kcal/day liquid diet.

Randomization: Participants who achieved at least a 6% reduction in their initial body

weight (n=359) were randomized to receive either 1 mg of MK-0557 or a placebo daily for

52 weeks.

Maintenance Phase (52 weeks): Participants in both groups were instructed to follow a

hypocaloric diet, consuming 300 kcal less than their weight maintenance requirements.

Primary Outcome: The primary endpoint was the change in body weight from the end of the

VLCD phase to the end of the 52-week treatment period.[2]

Statistical Analysis: The difference in mean weight change between the MK-0557 and

placebo groups was analyzed for statistical significance.
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Screening & Enrollment

Intervention

Outcome Assessment

502 Obese Patients
(BMI 30-43 kg/m²)

6-Week VLCD Phase
(800 kcal/day)

Randomization of Responders
(≥6% weight loss, n=359)

52-Week Treatment

MK-0557 (1 mg/day)
+ Hypocaloric Diet

Placebo
+ Hypocaloric Diet

Primary Endpoint:
Change in Body Weight at Week 52
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MK-0557 Weight Regain Trial Workflow.

Velneperit (S-2367) Reduced Calorie Diet (RCD) Study
Objective: To evaluate the long-term efficacy and safety of Velneperit in obese individuals on

a reduced-calorie diet.
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Study Design: A double-blind, placebo-controlled, randomized trial.

Participants: Obese subjects with a BMI between 30 and 45.[6]

Procedure:

Run-in Phase (6 weeks): Participants were placed on a reduced-calorie diet, with an 800

kcal/day deficit from their weight-maintaining energy needs.

Randomization: After the run-in period, subjects were randomized to receive either

placebo, 800mg of Velneperit, or 1600mg of Velneperit once daily for 54 weeks.

Treatment Phase (54 weeks): Participants continued with the 800 kcal/day deficit diet in

conjunction with their assigned treatment.

Primary Outcome: The primary endpoint was the change in body weight from the end of the

run-in period to the end of the 54-week treatment period.[4]

Statistical Analysis: The mean weight change in each Velneperit group was compared to the

placebo group.

Summary and Conclusion
Both MK-0557 and Velneperit, as NPY Y5 receptor antagonists, demonstrated a statistically

significant effect on weight loss compared to placebo in clinical trials. However, the magnitude

of this effect was deemed not clinically meaningful for MK-0557, leading to its discontinuation.

Velneperit showed a numerically greater placebo-subtracted weight loss in its clinical trial

program. Despite this, it was also discontinued, suggesting that targeting the NPY Y5 receptor

alone may not be a sufficiently robust strategy for achieving the level of weight loss required for

a successful anti-obesity therapeutic in the broader population.

These findings provide valuable insights for the scientific community. The modest efficacy of

these compounds suggests that the NPY5R pathway, while involved in appetite regulation, may

be one of several redundant systems controlling energy balance. Future research could

explore the potential of NPY5R antagonists in combination with other therapeutic agents that

target different pathways involved in obesity. The detailed data and experimental designs from
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these trials serve as a crucial reference for the development of next-generation anti-obesity

medications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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